molecular formula C13H9BrF2OZn B14886743 2-(2'-FluorobenZyloxy)-4-fluorophenylZinc bromide

2-(2'-FluorobenZyloxy)-4-fluorophenylZinc bromide

Cat. No.: B14886743
M. Wt: 364.5 g/mol
InChI Key: PNGYVXYBOWYLMQ-UHFFFAOYSA-M
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Description

2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2’-fluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(2’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide\text{2-(2'-Fluorobenzyloxy)-4-fluorophenyl bromide} + \text{Zn} \rightarrow \text{2-(2'-Fluorobenzyloxy)-4-fluorophenylzinc bromide} 2-(2’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, aryl halides, and carbonyl compounds.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: Plays a role in the development of new drug candidates by enabling the formation of carbon-carbon bonds.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond. This process is facilitated by the coordination of the zinc atom with the solvent (THF) and the presence of a catalyst in some reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2’-Fluorobenzyloxy)phenylmagnesium bromide
  • 2-(2’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide

Comparison

Compared to similar organomagnesium compounds, 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide offers unique reactivity and selectivity in certain reactions. The zinc-based compound is often preferred in cases where milder reaction conditions are required, or where the presence of magnesium might lead to unwanted side reactions.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-[(2-fluorophenyl)methoxy]benzene-4-ide

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

PNGYVXYBOWYLMQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)COC2=[C-]C=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

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